molecular formula C12H36N2Si4Te B14283962 [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane CAS No. 130497-87-9

[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane

Katalognummer: B14283962
CAS-Nummer: 130497-87-9
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: NYCBFBYYTYTXAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s unique structure includes tellurium, which adds to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane involves multiple steps, typically starting with the preparation of trimethylsilyl derivatives. One common method involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine . This intermediate can then be further reacted with tellurium-containing reagents under controlled conditions to form the desired compound. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups during chemical reactions, temporarily shielding reactive sites on molecules . The tellurium atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

The uniqueness of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane lies in its incorporation of tellurium, which imparts distinct chemical properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

130497-87-9

Molekularformel

C12H36N2Si4Te

Molekulargewicht

448.4 g/mol

IUPAC-Name

[[[bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane

InChI

InChI=1S/C12H36N2Si4Te/c1-15(2,3)13(16(4,5)6)19-14(17(7,8)9)18(10,11)12/h1-12H3

InChI-Schlüssel

NYCBFBYYTYTXAA-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)N([Si](C)(C)C)[Te]N([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.